molecular formula C7H7FIN B8017588 4-Fluoro-5-iodo-2-methylaniline

4-Fluoro-5-iodo-2-methylaniline

Cat. No.: B8017588
M. Wt: 251.04 g/mol
InChI Key: XQHXJLPHJPTLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-iodo-2-methylaniline is an organic compound with the molecular formula C7H7FIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Fluoro-5-iodo-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoro-5-iodo-2-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-iodo-5-methylaniline
  • 2-Fluoro-5-iodo-4-methylaniline
  • 2-Fluoro-5-methylaniline

Uniqueness

4-Fluoro-5-iodo-2-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of fluorine and iodine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-5-iodo-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHXJLPHJPTLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.